molecular formula C34H54N12O16S4 B13837645 S-Adenosyl L-Methionine

S-Adenosyl L-Methionine

Cat. No.: B13837645
M. Wt: 1015.1 g/mol
InChI Key: NWVICASORGOGDW-FFSFXTILSA-N
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Description

Significance as a Central Biological Cofactor

S-Adenosyl L-Methionine is recognized as a central and ubiquitous cofactor in biology, second only to ATP in the number of reactions it is involved in. nih.govfrontiersin.org Its primary and most well-known function is as the principal donor of methyl groups in a process called transmethylation. wikipedia.orgplos.org Over 40 different metabolic reactions utilize SAMe to donate a methyl group to a wide array of acceptor molecules, including nucleic acids (DNA and RNA), proteins, and lipids. wikipedia.orgebi.ac.uk This methylation is critical for numerous cellular processes, such as epigenetic regulation of gene expression, protein function, and the biosynthesis of many essential compounds. researchgate.netmdpi.com

Beyond its role in methylation, SAMe is a precursor in two other major metabolic pathways: transsulfuration and aminopropylation. wikipedia.orgplos.org

Transsulfuration: In this pathway, after donating its methyl group, the resulting S-adenosyl-L-homocysteine (SAH) is converted to homocysteine. wikipedia.org Homocysteine can then be used to regenerate methionine or be converted to cysteine, a precursor to the vital antioxidant glutathione (B108866). researchgate.netelsevier.es

Aminopropylation: SAMe is also the precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). wikipedia.org These molecules are essential for cell growth, differentiation, and repair. wikipedia.org

The versatility of SAMe highlights its central role in maintaining cellular homeostasis and function. mdpi.com It is involved in the biosynthesis of hormones, neurotransmitters like epinephrine (B1671497), and various other metabolites that are fundamental to life. wikipedia.org In plants, SAMe is crucial for the production of ethylene, an important hormone for ripening and other developmental processes. ebi.ac.uk

Below is a table summarizing the major classes of biomolecules that are methylated by this compound:

Molecule Class Specific Examples Biological Significance
Nucleic Acids DNA, RNA (tRNA, rRNA, mRNA)Gene expression regulation, epigenetic modifications, RNA stability and function. wikipedia.orgnih.gov
Proteins Histones, enzymes, structural proteinsRegulation of protein function, chromatin modeling, signal transduction. wikipedia.orgnih.gov
Lipids PhospholipidsMaintenance of cell membrane integrity and fluidity. nih.gov
Small Molecules Neurotransmitters, hormones, creatineSynthesis of epinephrine, melatonin; energy metabolism. wikipedia.org

Historical Context of Discovery and Early Research

The discovery of this compound is credited to the Italian scientist Giulio Cantoni in 1952. wikipedia.orgabbexa.com His research at the National Institutes of Health involved investigating the enzymatic mechanism of "active methionine," the form of methionine that could donate its methyl group. It was already known that methionine was the source of biological methyl groups, but the activated intermediate was yet to be identified.

Cantoni's experiments demonstrated that when L-methionine and ATP were incubated with a specific enzyme preparation from liver, a new compound was formed. portlandpress.com He successfully isolated and characterized this compound, identifying it as this compound. nih.gov This pivotal discovery elucidated how the chemically stable methyl group of methionine was "activated" for transfer. The key was the formation of a sulfonium (B1226848) ion, which makes the methyl group highly reactive and readily transferable to nucleophilic acceptors. mdpi.com

Early research following its discovery quickly established the widespread importance of SAMe. Scientists began to uncover its role in a vast number of methylation reactions. In the 1960s, the mechanism of DNA methylation by SAMe was established, a finding that would later become fundamental to the field of epigenetics. portlandpress.com Subsequent research delineated its roles in the transsulfuration pathway, leading to the synthesis of cysteine and glutathione, and in the aminopropylation pathway for polyamine synthesis. wikipedia.org These early studies solidified the understanding of SAMe as a pleiotropic molecule, meaning it has multiple and diverse biological effects, and cemented its status as a cornerstone of metabolic pathways across all domains of life. researchgate.netnih.gov

Properties

Molecular Formula

C34H54N12O16S4

Molecular Weight

1015.1 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate

InChI

InChI=1S/2C15H22N6O5S.C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;/m00./s1

InChI Key

NWVICASORGOGDW-FFSFXTILSA-N

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]

Origin of Product

United States

Biosynthesis of S Adenosyl L Methionine

Enzymatic Formation from Precursors

The biosynthesis of S-Adenosyl L-methionine is an enzymatic process catalyzed by methionine adenosyltransferase (MAT). nih.govelsevier.es This reaction is the first step in the methionine cycle and is fundamental to maintaining the intracellular balance of methionine and its subsequent metabolic activities. nih.gov

Methionine Adenosyltransferase (MAT) Isoforms and Catalytic Activity

In mammals, the synthesis of SAM is carried out by isoenzymes of MAT, which are encoded by two distinct genes: MAT1A and MAT2A. nih.govmdpi.com

MAT1A is primarily expressed in the adult liver and encodes the catalytic subunit α1. nih.govfrontiersin.org This subunit assembles into two isoforms: MATI, a homotetramer, and MATIII, a homodimer. nih.govmdpi.comnih.gov

MAT2A is expressed in all extrahepatic tissues and the fetal liver. nih.govmdpi.com It encodes the catalytic subunit α2, which forms the homotetramer MATII. nih.govmdpi.com The function of MAT2A is further modulated by a regulatory subunit, MAT2B, which is encoded by the MAT2B gene. nih.govfrontiersin.org MAT2B enhances the catalytic efficiency of MAT2A by lowering its Michaelis constant (Km) for methionine and its inhibition constant (Ki) for SAM. nih.gov

The catalytic activity of these isoforms differs. For instance, MATI and MATIII, found predominantly in the liver, are responsible for the majority of the body's SAM synthesis. researchgate.net The various MAT isoforms exhibit different regulatory and catalytic properties, including their affinities for the substrate methionine. csic.es The reaction catalyzed by MAT is a two-step process. First, the sulfur atom of methionine performs a nucleophilic attack on the C5' atom of ATP, leading to the formation of SAM and the intermediate tripolyphosphate (PPPi). nih.goviucr.org Subsequently, PPPi is hydrolyzed into pyrophosphate (PPi) and orthophosphate (Pi) before all three products are released. nih.gov

Table 1: Mammalian Methionine Adenosyltransferase (MAT) Isoforms

Gene Encoded Subunit Isoform(s) Primary Tissue Expression
MAT1A Catalytic α1 MATI (tetramer), MATIII (dimer) Adult Liver nih.govmdpi.comfrontiersin.org
MAT2A Catalytic α2 MATII (tetramer) Extrahepatic tissues, Fetal Liver nih.govmdpi.comfrontiersin.org
MAT2B Regulatory β - All tissues frontiersin.org

Substrate Requirements and ATP Utilization

The synthesis of SAM requires two primary substrates: L-methionine and adenosine (B11128) triphosphate (ATP). wikipedia.orgelsevier.esnih.gov The enzyme methionine adenosyltransferase catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of L-methionine. nih.govgoogle.com This reaction is notable for its unusual cleavage of ATP at both ends of the triphosphate chain. nih.gov

The process is also dependent on the presence of magnesium ions (Mg2+), which are essential for the full activity of MAT. tandfonline.comnih.gov The reaction consumes one molecule of ATP for each molecule of SAM synthesized. tavernarakislab.gr This significant ATP consumption highlights the energy-intensive nature of SAM biosynthesis. elifesciences.org In fact, the SAM transmethylation pathway is a major consumer of ATP, as the entire adenosyl group of ATP is incorporated into the SAM molecule, not just a phosphate (B84403) group as in typical energy transfer reactions. elifesciences.org

Interplay with One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways that are crucial for cellular function. annualreviews.org These pathways, which include the folate and methionine cycles, are responsible for the transfer of one-carbon units for the synthesis of DNA, amino acids, and other essential molecules. annualreviews.orgfrontiersin.org SAM is a central player in this network, serving as the universal methyl donor. annualreviews.orgfrontiersin.org

Folate Cycle Interconnections

The methionine and folate cycles are intricately linked. frontiersin.orgmcw.eduresearchgate.net The folate cycle provides the methyl group necessary for the remethylation of homocysteine back to methionine, thus completing the methionine cycle. frontiersin.org Specifically, the enzyme methionine synthase utilizes a methyl group from 5-methyltetrahydrofolate (5-MTHF), a derivative from the folate cycle, to convert homocysteine to methionine. tavernarakislab.grmdpi.com This reaction not only regenerates methionine for SAM synthesis but also produces tetrahydrofolate (THF), which can then re-enter the folate cycle. mdpi.com

The availability of SAM, in turn, regulates the folate cycle. High levels of SAM activate the enzyme cystathionine (B15957) beta-synthase, directing homocysteine towards the transsulfuration pathway, and inhibit the enzyme methylenetetrahydrofolate reductase (MTHFR), which is responsible for producing 5-MTHF. mdpi.com Conversely, low levels of SAM enhance remethylation by inactivating cystathionine beta-synthase and promoting the synthesis of 5-MTHF. mdpi.com This reciprocal regulation ensures a balance between the two cycles.

Serine and Glycine (B1666218) Metabolism Contribution

Serine and glycine metabolism is a significant contributor to one-carbon metabolism and, consequently, to the biosynthesis of SAM. nih.govnih.govmdpi.com Serine is a primary source of one-carbon units for the folate cycle. nih.govmdpi.com Through the action of serine hydroxymethyltransferase (SHMT), serine is reversibly converted to glycine, donating a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. mdpi.com This molecule is a key intermediate in the folate cycle and can be used for various biosynthetic processes, including the regeneration of methionine from homocysteine. mdpi.com

Recent research has revealed a more direct and unexpected role for serine in supporting the methionine cycle. nih.gov Even in the presence of adequate methionine, serine contributes to SAM synthesis by fueling the de novo synthesis of ATP. nih.govspandidos-publications.com The ATP produced via serine metabolism is then utilized by MAT to convert methionine into SAM. nih.gov This highlights that metabolic stresses unrelated to energy, such as a lack of serine, can significantly impact ATP levels and subsequently impair the transfer of methyl groups. nih.gov Therefore, serine and glycine metabolism supports SAM production both by providing one-carbon units for methionine regeneration and by contributing to the synthesis of the ATP required for the initial enzymatic reaction. nih.govaginganddisease.org

Metabolic Pathways Involving S Adenosyl L Methionine

Transmethylation Reactions: S-Adenosyl L-Methionine as a Universal Methyl Donor

This compound (SAM), also known as AdoMet, is a crucial molecule found in all living cells that participates in several key metabolic pathways, including transmethylation, transsulfuration, and aminopropylation. amerigoscientific.comnih.gov It is the principal biological methyl donor, transferring its methyl group to a wide array of acceptor substrates such as nucleic acids, proteins, lipids, and secondary metabolites. wikipedia.orgnih.gov This function is critical for numerous cellular processes, ranging from gene expression to membrane fluidity. amerigoscientific.com The synthesis of SAM from adenosine (B11128) triphosphate (ATP) and methionine is catalyzed by the enzyme methionine adenosyltransferase (MAT). amerigoscientific.comresearchgate.net This reaction forms a sulfonium (B1226848) ion, which makes the methyl group highly reactive and readily transferable. amerigoscientific.com

The majority of SAM generated in the body is utilized in transmethylation reactions. amerigoscientific.comresearchgate.net These reactions are fundamental to cellular growth, repair, and the biosynthesis of various essential biomolecules, including hormones and neurotransmitters. wikipedia.orgamsbio.com The versatility of SAM as a cofactor is second only to ATP, highlighting its central role in cellular biochemistry. amerigoscientific.comnih.gov

Mechanism of Methyl Group Transfer

The transfer of the methyl group from this compound (SAM) to a substrate is a nucleophilic substitution reaction, typically following an SN2-like mechanism. wikipedia.orgrsc.org The positively charged sulfonium ion in SAM makes the attached methyl carbon an electrophile, meaning it is susceptible to attack by nucleophiles. youtube.com A nucleophile, which is an electron-rich atom (such as nitrogen, oxygen, or sulfur) on the substrate molecule, attacks the methyl group of SAM. youtube.comresearchgate.net

This attack leads to the formation of a new bond between the methyl group and the substrate, while the bond between the methyl group and the sulfur atom of SAM is broken. youtube.comyoutube.com The rest of the SAM molecule, now lacking the methyl group, becomes S-Adenosyl-L-homocysteine (SAH) and acts as the leaving group. youtube.com This entire process is facilitated by a class of enzymes known as methyltransferases. youtube.comyoutube.com While the SN2-like mechanism is the most common, some SAM-dependent methyltransferases, known as radical SAM enzymes, utilize a more complex radical-based chemistry to methylate non-nucleophilic carbons. acs.orgmdpi.com

Generation of S-Adenosyl-L-Homocysteine (SAH) as a Byproduct

Following the transfer of its methyl group to a substrate, this compound (SAM) is converted into S-Adenosyl-L-homocysteine (SAH). amerigoscientific.comnih.gov This conversion is an inherent part of all transmethylation reactions where SAM serves as the methyl donor. google.com The formation of SAH is a universal consequence of the activity of SAM-dependent methyltransferases. researchgate.netproteopedia.org

SAH is a potent competitive inhibitor of most methyltransferase enzymes. amerigoscientific.comportlandpress.com Its accumulation within the cell can, therefore, significantly hinder methylation reactions by competing with SAM for the enzyme's active site. taylorandfrancis.com To maintain the cellular methylation potential, it is crucial that SAH is efficiently removed. portlandpress.com The ratio of SAM to SAH is often used as an indicator of the cell's capacity for methylation. amsbio.comtaylorandfrancis.com

S-Adenosyl-L-Homocysteine Hydrolase (AHCY) Activity

The removal of S-Adenosyl-L-homocysteine (SAH) is primarily accomplished by the enzyme S-Adenosyl-L-homocysteine hydrolase (AHCY), also known as SAHH. wikipedia.orgresearchgate.net This enzyme catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine. amerigoscientific.comnih.govresearchgate.net This reaction is a critical step in the SAM cycle, ensuring that the inhibitory product of methylation is cleared, allowing for the continuation of transmethylation reactions. amerigoscientific.comresearchgate.net

Although the equilibrium of the reaction catalyzed by AHCY favors the synthesis of SAH, the reaction proceeds in the direction of hydrolysis in vivo. amerigoscientific.comnih.gov This is because the products, adenosine and homocysteine, are rapidly removed by other metabolic pathways. nih.gov The efficient clearance of these products drives the breakdown of SAH, thereby maintaining a low intracellular concentration of this potent methyltransferase inhibitor. portlandpress.comnih.gov In mammals, AHCY is the sole enzyme responsible for the degradation of SAH. researchgate.net

Diversity of Methyltransferase Enzymes (MTs)

This compound (SAM)-dependent methyltransferases (MTs) are a large and diverse superfamily of enzymes that catalyze the transfer of a methyl group from SAM to various substrates. wikipedia.orgnih.govnih.gov These enzymes are found in all domains of life and play crucial roles in a vast array of biological processes, including biosynthesis, signal transduction, and epigenetic regulation. nih.govnih.gov

Methyltransferases can be classified based on their substrate specificity or the type of atom they methylate, which can be nitrogen, oxygen, carbon, or sulfur. proteopedia.orgnih.gov There are numerous families of MTs, each with a distinct structural fold, although they share a common core domain for SAM binding. researchgate.netnih.gov The diversity of these enzymes allows for the specific methylation of a wide range of molecules, including proteins, nucleic acids (DNA and RNA), lipids, and various small molecules and secondary metabolites. wikipedia.orgnih.govnih.gov This specificity is critical for their diverse biological functions. nih.gov

Key Biological Substrates of Methylation

This compound (SAM) is the exclusive methyl donor for the methylation of nucleic acids, including both DNA and RNA. wikipedia.orgamsbio.com This modification is a vital epigenetic mechanism that plays a crucial role in regulating gene expression and other cellular processes. nih.govnih.gov

DNA Methylation: In mammals, DNA methylation primarily occurs at the C-5 position of cytosine bases, a reaction catalyzed by DNA methyltransferases (DNMTs). wikipedia.orgacs.org This process is essential for normal embryonic development, gene regulation, and genomic imprinting. nih.govamsbio.com Aberrant DNA methylation patterns have been linked to various diseases, including cancer. wikipedia.org

RNA Methylation: RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), are also subject to methylation. wikipedia.orgnih.gov These modifications, such as N6-methyladenosine (m6A) in mRNA, influence RNA stability, processing, and translation. amsbio.comnih.gov The methylation of the 5'-terminal cap of mRNA is important for its export from the nucleus and efficient translation. nih.gov

SubstrateEnzyme FamilyType of MethylationBiological Function
DNADNA Methyltransferases (DNMTs)Cytosine C-5 methylationGene regulation, embryonic development, genomic imprinting
RNA (mRNA, tRNA, rRNA)RNA MethyltransferasesN6-methyladenosine (m6A), 5'-cap methylation, etc.RNA stability, processing, translation, nuclear export
Protein Methylation (e.g., Histones, Phosphatase 2A)

Protein methylation is a crucial post-translational modification where methyl groups are added to proteins, a process primarily catalyzed by methyltransferases using SAM as the methyl donor. wikipedia.orgnih.gov This modification can occur on the nitrogen atoms of lysine (B10760008) and arginine side chains, as well as at the N- and C-termini of various proteins. wikipedia.org

Histone methylation is a well-studied example of protein methylation with significant epigenetic implications. wikipedia.orgtaylorandfrancis.com Histone methyltransferases transfer methyl groups from SAM to specific residues on histone tails, which can either activate or repress gene expression depending on the site and degree of methylation. wikipedia.org For instance, certain methylated histone residues are recognized by proteins like HP1, which contains a chromodomain that binds to methylated lysine 9 of histone H3, contributing to gene silencing. wikipedia.org

Another significant target of SAM-dependent methylation is Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase. wikipedia.orgnih.gov The catalytic subunit of PP2A (PP2Ac) undergoes reversible methylation at its C-terminal leucine (B10760876) residue. wikipedia.orgnih.gov This methylation is catalyzed by a specific methyltransferase, known as Ppm1p in yeast and LCMT1 in mammals, and is reversed by a specific methylesterase (PME-1). nih.govnih.gov The methylation status of PP2A regulates its activity and the assembly of the PP2A holoenzyme by influencing the binding of its regulatory subunits. wikipedia.orgnih.gov Studies have shown that the availability of methionine, and consequently SAM, directly impacts PP2A methylation, which in turn can influence downstream signaling pathways, including those related to cell growth and anabolism. nih.govmdpi.com

Table 1: Examples of Protein Methylation by this compound

Target ProteinModified Residue(s)Enzyme ClassBiological FunctionReferences
Histones (e.g., H3)Lysine, ArginineHistone Methyltransferases (HMTs)Epigenetic regulation of gene expression (activation/repression) wikipedia.orgtaylorandfrancis.com
Protein Phosphatase 2A (PP2A)C-terminal Leucine (Leu309)Leucine Carboxyl Methyltransferase (LCMT-1)Regulation of phosphatase activity and holoenzyme assembly wikipedia.orgnih.govnih.gov
Lipid Methylation (e.g., Phosphatidylethanolamine)

This compound is the methyl donor for the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE), a key reaction in lipid metabolism, particularly in the liver. nih.govaginganddisease.org This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which carries out three sequential methylation steps, consuming three molecules of SAM for each molecule of PC formed. nih.govmdpi.com

The PEMT pathway is responsible for approximately 30% of hepatic PC biosynthesis and is the only endogenous pathway for de novo choline (B1196258) synthesis in mammals. aginganddisease.org The activity of this pathway is closely linked to SAM availability; an excess of hepatic SAM can stimulate the flux from PE to PC. nih.govresearchgate.net This increased synthesis of PC can, in turn, be catabolized to generate diglycerides (DG) and triglycerides (TG), potentially leading to lipid sequestration and conditions like hepatic steatosis. nih.gov The PEMT pathway highlights a direct link between one-carbon metabolism and lipid homeostasis. nih.govnih.gov

Small Molecule Methylation (e.g., Guanidinoacetate, Glycine (B1666218), Neurotransmitters)

SAM is the universal methyl donor for the methylation of a vast array of small molecules, a process critical for the synthesis and metabolism of numerous essential compounds. nih.govnih.govmdpi.com These reactions are catalyzed by specific methyltransferases. mdpi.com

One key reaction is the methylation of guanidinoacetate to form creatine, a molecule vital for energy storage in muscle and brain tissue. nih.gov Another significant methylation reaction involves glycine. The enzyme glycine N-methyltransferase (GNMT) catalyzes the transfer of a methyl group from SAM to glycine, forming sarcosine. nih.gov GNMT plays a major role in regulating the levels of SAM in the liver, thereby maintaining cellular methylation potential. nih.gov

SAM is also indispensable for the synthesis and metabolism of neurotransmitters. nih.govyoutube.com For example, the enzyme phenylethanolamine N-methyltransferase (PNMT) uses SAM to methylate norepinephrine (B1679862) to produce epinephrine (B1671497) (adrenaline). youtube.com Similarly, acetylserotonin O-methyltransferase (ASMT) utilizes SAM to convert N-acetylserotonin into melatonin. youtube.com These methylation events are fundamental for normal neurological function. nih.gov

Transsulfuration Pathway Interconnection

The transsulfuration pathway links SAM-dependent methylation reactions to the synthesis of sulfur-containing amino acids. nih.govkegg.jp After SAM donates its methyl group in a transmethylation reaction, it is converted to S-adenosylhomocysteine (SAH). nih.govtaylorandfrancis.com SAH is then hydrolyzed to homocysteine, marking a critical branch point in methionine metabolism. nih.govtaylorandfrancis.com

Homocysteine Fate and Recycling

Homocysteine can follow one of two major metabolic fates. taylorandfrancis.com It can be remethylated to regenerate methionine, a reaction that conserves the methionine backbone. taylorandfrancis.comnih.gov This remethylation is primarily catalyzed by methionine synthase, which uses a methyl group from 5-methyltetrahydrofolate. nih.govmdpi.com Alternatively, in the liver and kidney, betaine-homocysteine methyltransferase (BHMT) can catalyze this reaction using betaine (B1666868) as the methyl donor. mdpi.com

The regeneration of methionine, which can then be converted back to SAM, completes the methionine cycle. taylorandfrancis.com The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity. taylorandfrancis.com An accumulation of homocysteine can lead to an increase in SAH, which is a potent inhibitor of most methyltransferases, thereby impeding methylation reactions. nih.govtaylorandfrancis.com

Role in Cysteine and Glutathione (B108866) Biosynthesis

Alternatively, homocysteine can be irreversibly committed to the transsulfuration pathway to synthesize cysteine. taylorandfrancis.comnih.gov This pathway begins with the condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). taylorandfrancis.comnih.gov SAM acts as an allosteric activator of CBS, thus high levels of SAM promote the entry of homocysteine into the transsulfuration pathway. nih.gov

Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. nih.gov Cysteine is a crucial amino acid that serves as the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govnih.gov Therefore, the transsulfuration pathway, regulated in part by SAM, directly connects cellular methylation status to antioxidant defense capacity through the production of cysteine and subsequently glutathione. nih.govnih.gov

Polyamine Synthesis Pathway

The third major metabolic fate of this compound is its involvement in the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). nih.govnih.gov This pathway requires a decarboxylated form of SAM. The enzyme SAM decarboxylase (SAMDC) catalyzes the removal of the carboxyl group from SAM, yielding decarboxylated SAM (dcSAM). researchgate.net

The aminopropyl group from dcSAM is then transferred to putrescine (formed from the decarboxylation of ornithine) to synthesize spermidine. youtube.com This reaction is catalyzed by spermidine synthase. youtube.com A subsequent transfer of another aminopropyl group from a second molecule of dcSAM to spermidine yields spermine, a reaction catalyzed by spermine synthase. youtube.com Polyamines are positively charged molecules that bind to DNA and RNA and are essential for cell growth, proliferation, and differentiation. researchgate.netyoutube.com

Table 2: Key Metabolic Fates of this compound

PathwayKey Intermediate/ProductEnzyme(s)SignificanceReferences
TransmethylationS-Adenosylhomocysteine (SAH)MethyltransferasesDonation of methyl groups for methylation of proteins, lipids, DNA, RNA, and small molecules nih.govtaylorandfrancis.com
TranssulfurationCysteine, Glutathione (GSH)Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE)Synthesis of sulfur-containing amino acids and the primary antioxidant GSH nih.govnih.gov
Polyamine SynthesisSpermidine, SpermineSAM Decarboxylase (SAMDC), Spermidine/Spermine SynthaseProduction of polyamines essential for cell growth and proliferation researchgate.netyoutube.com

This compound Decarboxylase (SAMDC) Activity

This compound Decarboxylase (SAMDC) is a crucial enzyme that catalyzes the decarboxylation of SAMe. wikipedia.org This reaction is a pivotal and rate-limiting step in the biosynthesis of polyamines such as spermidine and spermine. wikipedia.orgacs.org Unlike many other amino acid decarboxylases that utilize pyridoxal (B1214274) 5'-phosphate as a cofactor, SAMDC employs a covalently bound pyruvate (B1213749) residue for its catalytic activity. nih.gov The enzyme is initially synthesized as an inactive proenzyme and undergoes an autocatalytic post-translational modification to generate the active pyruvoyl group. nih.govnih.gov

The activity of SAMDC is tightly regulated by the intracellular concentrations of polyamines. nih.govresearchgate.net High levels of spermine, for instance, have been shown to be a potent repressor of SAMDC activity, thus creating a negative feedback loop. nih.govresearchgate.net This regulation ensures that the cellular levels of polyamines are maintained within a narrow, optimal range.

Formation of Decarboxylated this compound (dcSAMe)

The enzymatic action of SAMDC on this compound results in the formation of S-Adenosyl-5’-(3-methylthiopropylamine), more commonly known as decarboxylated this compound (dcSAMe) or S-Adenosylmethioninamine. nih.govnih.govacs.org This conversion is an irreversible reaction that commits the molecule to the polyamine biosynthesis pathway. nih.gov The concentration of dcSAMe in the cell is kept at very low levels, and its availability is almost entirely dependent on the activity of SAMDC. nih.govresearchgate.net

The formation of dcSAMe is the sole source of the aminopropyl group required for the synthesis of higher polyamines. nih.govresearchgate.net The reaction catalyzed by SAMDC involves the removal of the carboxyl group from the methionine moiety of SAMe, releasing carbon dioxide and producing dcSAMe. nih.gov

Propylamine (B44156) Group Donation to Polyamines (Spermidine, Spermine)

Following its formation, decarboxylated this compound (dcSAMe) serves as the exclusive donor of the propylamine group in the synthesis of spermidine and spermine. acs.orgnih.gov This transfer is facilitated by two distinct aminopropyltransferases:

Spermidine synthase: This enzyme catalyzes the transfer of a propylamine group from dcSAMe to putrescine, resulting in the formation of spermidine. nih.govacs.org

Spermine synthase: This enzyme subsequently transfers a second propylamine group from another molecule of dcSAMe to spermidine, yielding spermine. nih.govnih.gov

These reactions are essential for maintaining the cellular pool of polyamines, which are vital for numerous physiological processes, including cell division, differentiation, and apoptosis. wikipedia.orgnih.gov The regulation of these aminopropyltransferase activities is also a key factor in controlling polyamine homeostasis. researchgate.net

Radical this compound (SAM) Enzymes and Radical Chemistry

A large and diverse group of enzymes, known as the Radical SAM superfamily, utilizes this compound in a fundamentally different way: to initiate radical-based catalysis. wikipedia.orgacs.org These enzymes are involved in a vast array of biochemical transformations that are often difficult to achieve through other chemical means, such as the functionalization of unactivated C-H bonds. wikipedia.orgacs.org

Iron-Sulfur Cluster Involvement in Catalysis

A defining characteristic of Radical SAM enzymes is the presence of a [4Fe-4S] iron-sulfur cluster at their active site. wikipedia.orgnih.gov This cluster is typically coordinated by a conserved cysteine-rich motif, often CxxxCxxC. wikipedia.orgnih.gov The iron-sulfur cluster is not directly involved in the substrate transformation but plays a crucial role in the generation of the primary radical species. nih.govnih.gov this compound binds to the unique fourth iron atom of the [4Fe-4S] cluster through its α-amino and α-carboxylate groups. nih.govnih.gov This interaction is essential for facilitating the subsequent reductive cleavage of SAMe. Some radical SAM enzymes contain additional auxiliary iron-sulfur clusters that are also required for their catalytic activity. researchgate.netnih.gov

Reductive Cleavage of this compound

The catalytic cycle of Radical SAM enzymes begins with the one-electron reduction of the [4Fe-4S] cluster, typically from an external reducing agent, to its [4Fe-4S]¹⁺ state. acs.orgnih.gov This reduced cluster then donates an electron to the bound this compound molecule. acs.orgnih.gov This electron transfer induces the reductive cleavage of the S-C5′ bond of SAMe. nih.govnih.gov This process is a homolytic cleavage, resulting in the formation of methionine and a highly reactive radical intermediate. acs.orgnih.gov Recent studies have suggested the formation of a transient organometallic intermediate (Ω) where the 5'-deoxyadenosyl moiety is covalently bonded to the unique iron of the cluster before the radical is liberated. nih.govacs.org

Mechanistic Diversity in Radical SAM Superfamily

The radical this compound (SAM) superfamily is one of the largest and most functionally diverse groups of enzymes known, with bioinformatics efforts identifying over 700,000 unique sequences. nih.gov These enzymes utilize a common core mechanism to initiate a vast array of complex and often difficult chemical transformations. nih.govnih.gov The unifying feature of this superfamily is the use of an iron-sulfur cluster, typically a [4Fe-4S] cluster, to reductively cleave SAM and generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govwikipedia.orgresearchgate.net This radical is a powerful oxidizing agent that initiates catalysis, most commonly by abstracting a hydrogen atom from a substrate to generate a substrate radical. nih.govresearchgate.netnih.gov This initial step then paves the way for a wide variety of subsequent reactions. nih.govresearchgate.net

The process begins when SAM coordinates to a unique iron atom of the reduced [4Fe-4S]¹⁺ cluster in the enzyme's active site. researchgate.netnih.gov An electron is transferred from the cluster to SAM, leading to the cleavage of the S-C5' bond. researchgate.netnih.gov This process involves the formation of a transient organometallic intermediate, designated Ω, where the 5'-deoxyadenosyl moiety is directly bonded to the iron atom. nih.govresearchgate.netnih.gov Homolysis of this Fe-C5' bond liberates the 5'-dAdo• radical, which is then positioned to react with the substrate. nih.govnih.gov The substrate radical formed after hydrogen abstraction can then undergo a variety of transformations, including methylation, sulfur insertion, complex carbon skeleton rearrangements, and epimerization. wikipedia.orgnih.govresearchgate.net

The mechanistic diversity of the radical SAM superfamily is remarkable, enabling a wide range of biochemical functions from cofactor biosynthesis and DNA repair to the production of antibiotics and natural products. wikipedia.org A few key examples of the types of reactions catalyzed by these enzymes are detailed below.

Key Mechanistic Classes in the Radical SAM Superfamily:

Reaction Type Enzyme Example Function Brief Mechanistic Description
Sulfur Insertion Biotin (B1667282) Synthase (BioB)Catalyzes the final step in biotin (Vitamin B7) biosynthesis. wikipedia.orgThe 5'-dAdo• radical abstracts hydrogen atoms from dethiobiotin (B101835) and a sulfur donor, leading to the insertion of a sulfur atom into an unactivated C-H bond. wikipedia.org
Sulfur Insertion Lipoyl Synthase (LipA)Catalyzes the insertion of two sulfur atoms into an octanoyl chain to form lipoic acid. wikipedia.orgUtilizes two [4Fe-4S] clusters and two molecules of SAM to sequentially insert two sulfur atoms into unactivated C-H bonds via a radical mechanism. wikipedia.org
Methylation (Class A) RlmN / CfrMethylate specific adenosine residues on rRNA, conferring antibiotic resistance. nih.govwikipedia.orgThese enzymes are methyl synthases that use a SAM-derived methylene (B1212753) fragment to methylate sp²-hybridized carbon centers, involving key cysteine residues in the process. nih.govwikipedia.org
Methylation (Class B) VariousMethylate a range of sp²- and sp³-hybridized carbons and phosphinates. nih.govnih.govThese enzymes are distinct in their requirement for a cobalamin (Vitamin B12) cofactor to facilitate the methyl transfer. nih.govnih.gov
Methylation (Class C) VariousMethylate sp²-hybridized carbon centers in various metabolites. nih.govnih.govThese enzymes may bind two SAM molecules simultaneously; one generates the 5'-dAdo• radical while the second serves as the methyl group donor. nih.govnih.gov
Anaerobic Oxidative Decarboxylation HemNCatalyzes a key step in heme biosynthesis. wikipedia.orgMediates the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX using two SAM molecules. wikipedia.org
Peptide Epimerization PoyDIntroduces D-amino acids into polytheonamide, a ribosomally synthesized and post-translationally modified peptide (RiPP). wikipedia.orgThe 5'-dAdo• radical initiates the epimerization at the α-carbon of specific amino acid residues within the peptide chain. wikipedia.org
Complex Rearrangement Nosiheptide Lyase (NosL)Involved in the biosynthesis of the antibiotic nosiheptide. wikipedia.orgnih.govCatalyzes the complex rearrangement of tryptophan to form 3-methyl-2-indolic acid. wikipedia.org
Enzyme Activation Pyruvate Formate-Lyase Activating Enzyme (PFL-AE)Generates a stable glycyl radical on pyruvate formate-lyase, activating it for catalysis. wikipedia.orgnih.govThe 5'-dAdo• radical abstracts a hydrogen atom from a specific glycine residue of the target enzyme. nih.gov

Regulatory Mechanisms of S Adenosyl L Methionine Metabolism

Enzyme Activity Regulation

The enzymes involved in the methionine cycle are subject to intricate regulation, which allows for rapid adjustments in SAMe levels in response to cellular signals. This is achieved through allosteric regulation, product inhibition, and enzyme activation.

Allosteric Regulation of Methionine Adenosyltransferase (MAT) Isoforms

Methionine adenosyltransferase (MAT) catalyzes the synthesis of SAMe from methionine and ATP. creative-proteomics.com In mammals, there are different isoforms of MAT, and their activity is allosterically regulated. The liver, a central site of methionine metabolism, expresses specific MAT isoforms (MATI and MATIII) that are regulated differently from the MATII isoform found in extrahepatic tissues. nih.gov

Notably, the activity of the MATIII isoform is activated by high concentrations of its product, SAMe, a phenomenon that is the reverse of the typical feedback inhibition seen with MATI and MATII. nih.gov This allows the liver to increase SAMe production when methionine levels are high. nih.gov Another regulatory protein, Mat2B, can act as either an inhibitor or an activator of the extrahepatic isoform, Mat2A, depending on the cellular concentrations of methionine or SAMe. nih.govresearchgate.net When these levels are high, Mat2B inhibits Mat2A, and when they are low, it activates the enzyme. nih.gov This dual regulatory function provides a sophisticated mechanism for maintaining SAMe homeostasis. nih.govresearchgate.net

Interactive Data Table: Allosteric Regulation of MAT Isoforms
MAT IsoformTissue DistributionAllosteric RegulatorEffect
MATILiverS-Adenosyl L-Methionine (SAMe)Inhibition
MATIIExtrahepatic TissuesThis compound (SAMe)Inhibition
MATIIILiverThis compound (SAMe)Activation (at high concentrations)
MAT2AExtrahepatic TissuesMat2BInhibition (at high SAMe/methionine) or Activation (at low SAMe/methionine)

Product Inhibition Mechanisms (e.g., SAH inhibition of MTs)

A common regulatory strategy in metabolic pathways is product inhibition, and this is a key feature of SAMe-dependent methylation reactions. The product of these reactions, S-Adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferase (MT) enzymes. nih.govucla.edu The structural similarity between SAH and SAMe allows SAH to bind to the active site of methyltransferases, competitively inhibiting their function. researchgate.net The inhibitory constant (Ki) of SAH for many methyltransferases is in the submicromolar to low micromolar range, often lower than the Michaelis constant (Km) for SAMe, highlighting the potent inhibitory nature of SAH. nih.govucla.edu

To prevent the accumulation of SAH and the resulting inhibition of methylation, cells have an efficient mechanism for its removal. SAH is hydrolyzed to homocysteine and adenosine (B11128) by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). nih.govsippe.ac.cn This reaction is reversible, but under normal physiological conditions, the rapid removal of adenosine and homocysteine drives the reaction in the direction of SAH hydrolysis. sippe.ac.cn

Activation of Enzymes (e.g., SAMe activation of CBS)

In addition to inhibiting enzymes, SAMe also acts as an allosteric activator for certain enzymes, thereby directing metabolic flux. A prime example is the activation of cystathionine (B15957) β-synthase (CBS) by SAMe. nih.govuniprot.org CBS catalyzes the first committed step in the transsulfuration pathway, which converts homocysteine to cysteine. nih.govuniprot.org Cysteine is a precursor for the synthesis of the major cellular antioxidant, glutathione (B108866). nih.gov

The allosteric activation of CBS by SAMe provides a critical link between the methylation and transsulfuration pathways. nih.gov When SAMe levels are high, indicating a sufficient supply of methyl groups, SAMe binds to a regulatory domain on CBS, inducing a conformational change that increases its catalytic activity by 2 to 3-fold. nih.govdrugbank.comacs.orgresearchgate.net This directs homocysteine, a product of methylation reactions, towards the synthesis of cysteine and glutathione, thus coordinating the regulation of methylation and antioxidant defense. nih.govcreative-proteomics.com This activation mechanism involves the displacement of an autoinhibitory domain in the C-terminal region of the CBS protein. drugbank.comacs.orgresearchgate.net

Transcriptional and Translational Control of Related Enzymes

The long-term regulation of SAMe metabolism is achieved through the control of the expression of genes encoding the enzymes involved in the methionine cycle. creative-proteomics.com This regulation occurs at both the transcriptional and translational levels, ensuring that the cell can adapt to sustained changes in metabolic demands.

At the transcriptional level, the expression of genes like MAT2A, which encodes a subunit of a key enzyme in SAMe synthesis, can be modulated by transcription factors such as SREBP-1c and NF-κB. creative-proteomics.com For instance, SREBP-1c can activate the transcription of MAT2A in response to changes in cellular lipid levels. creative-proteomics.com

Post-transcriptional regulation also plays a role. The stability and translation of mRNA transcripts for methionine cycle enzymes can be influenced by RNA-binding proteins and non-coding RNAs. creative-proteomics.com For example, the microRNA miR-34a has been shown to target the MAT2A mRNA, leading to a decrease in the corresponding protein levels and reduced SAMe synthesis in certain cancer cells. creative-proteomics.com Furthermore, studies in yeast have revealed translational control of transcripts for enzymes involved in methionine and serine metabolism, which are part of the one-carbon pathways. elifesciences.orgresearchgate.netbiorxiv.org This suggests that the efficiency of translation of these mRNAs can be selectively regulated to control metabolic flux.

This compound/S-Adenosyl-L-Homocysteine Ratio as a Regulatory Index

The ratio of this compound (SAMe) to S-Adenosyl-L-homocysteine (SAH) is a critical determinant of the cell's methylation capacity and is often referred to as the "methylation index". sippe.ac.cnathenslab.grnih.gov A high SAM/SAH ratio indicates a favorable environment for methylation reactions, as there is an abundance of the methyl donor (SAMe) and low levels of the product inhibitor (SAH). athenslab.gr Conversely, a low SAM/SAH ratio signifies a reduced methylation capacity, which can be due to either decreased SAMe levels or an accumulation of SAH. athenslab.gr

This ratio is a sensitive indicator of the cellular methylation status and can be used to predict deficiencies in methylation processes, such as DNA hypomethylation. nih.gov An increase in SAH levels leads to the inhibition of methyltransferases, which can have widespread consequences on cellular function. athenslab.gr Elevated SAH has been associated with an increased risk for several pathological conditions. athenslab.gr Therefore, maintaining a balanced SAM/SAH ratio is crucial for normal cellular function and is tightly regulated by the interplay of enzymes in the methionine cycle. creative-proteomics.comathenslab.gr

Nutrient and Metabolic Influences on this compound Homeostasis

Furthermore, the remethylation of homocysteine to methionine, a crucial step in the methionine cycle, requires cofactors derived from other essential nutrients, including folate (vitamin B9) and vitamin B12. athenslab.grnih.gov Deficiencies in these vitamins can impair homocysteine remethylation, leading to an accumulation of homocysteine and a subsequent increase in S-Adenosyl-L-homocysteine (SAH) levels through the reversal of the SAH hydrolase reaction. ucla.eduathenslab.gr This, in turn, lowers the SAM/SAH ratio and inhibits methylation reactions. athenslab.grfrontiersin.org

The cellular energy status also plays a role, as the synthesis of SAMe from methionine is an ATP-dependent process. creative-proteomics.com The interconnectedness of SAMe metabolism with other pathways, such as the folate cycle and the transsulfuration pathway, means that alterations in these pathways can also impact SAMe homeostasis. creative-proteomics.comcreative-proteomics.com For example, SAMe itself can allosterically activate cystathionine β-synthase, directing homocysteine towards the transsulfuration pathway when SAMe levels are high, thus linking methylation capacity to the synthesis of the antioxidant glutathione. creative-proteomics.com

Role of S Adenosyl L Methionine in Epigenetic Regulation

Histone Methylation

Histone methylation is another critical epigenetic modification where S-Adenosyl L-methionine serves as the methyl donor. frontiersin.org This process involves the transfer of methyl groups to the amino acid residues of histone proteins, primarily lysine (B10760008) and arginine on histones H3 and H4. wikipedia.org

Histone Methyltransferase (HMT) Activity

Histone methyltransferases (HMTs) are a diverse group of enzymes that catalyze the transfer of methyl groups from SAM to histone proteins. rsc.org There are two main types of HMTs: lysine-specific and arginine-specific. wikipedia.org These enzymes can add one, two, or three methyl groups to a lysine residue, and one or two to an arginine. wikipedia.orgmdpi.com The specific site and degree of methylation determine the functional outcome. biomodal.com The catalytic reaction produces a methylated histone and S-adenosyl-L-homocysteine (SAH). rsc.org

RNA Methylation

This compound (SAM) is the universal methyl donor for a vast array of biological methylation reactions, including the post-transcriptional modification of RNA. creative-proteomics.commdpi.com This process, known as RNA methylation, is a critical layer of epigenetic regulation that influences the fate and function of RNA molecules without altering the primary genetic sequence. creative-proteomics.com SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to various nitrogenous bases within RNA, such as adenosine (B11128), cytosine, and guanosine. creative-proteomics.comresearchgate.net These modifications occur on diverse types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and various non-coding RNAs (ncRNAs). researchgate.netmdpi.comwikipedia.org

The most prevalent internal modification in eukaryotic mRNA is N6-methyladenosine (m6A). mdpi.commdpi.com The deposition of m6A is a dynamic and reversible process managed by a set of specialized proteins:

"Writers" : These are methyltransferase complexes that install the methyl mark. The primary m6A writer complex consists of the catalytic subunit METTL3 (Methyltransferase-like 3) and the accessory protein METTL14. nih.govfrontiersin.org

"Erasers" : Demethylases that remove the methyl mark, such as FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5).

"Readers" : Proteins that recognize the m6A mark and mediate its downstream effects. These include proteins with a YTH domain (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2), which determine the fate of the methylated RNA, affecting processes like splicing, stability, translation efficiency, and localization. mdpi.com

SAM's role extends beyond mRNA. For instance, in Escherichia coli, depletion of SAM leads to the hypomethylation of specific sites on rRNA and tRNA, which can impair ribosome biogenesis and slow cellular growth. nih.gov Specifically, the lack of 2'-O-methylation at position U2552 in 23S rRNA, a modification catalyzed by the SAM-dependent methyltransferase RlmE, was shown to be a primary cause of defects in ribosome assembly. nih.gov

The cell maintains a delicate balance of SAM levels, which is itself regulated by RNA methylation. In a key feedback loop, the SAM-dependent RNA methyltransferase METTL16 regulates the expression of methionine adenosyltransferase 2A (MAT2A), the enzyme that synthesizes SAM. mdpi.comuniprot.org When SAM levels are high, METTL16 binds to and methylates the 3'-untranslated region (3'-UTR) of MAT2A mRNA. uniprot.org This methylation event inhibits the splicing of the MAT2A transcript, leading to reduced production of the MAT2A enzyme and consequently, a decrease in SAM synthesis. uniprot.org Conversely, under low SAM conditions, METTL16 stalls on the mRNA without performing methylation, which permits splicing and expression of MAT2A to replenish cellular SAM levels. uniprot.org

Table 1: Key SAM-Dependent RNA Methyltransferases and Their Functions

Enzyme/ComplexTarget RNA(s)FunctionCitation(s)
METTL3-METTL14 mRNA, ncRNAThe core "writer" complex for N6-methyladenosine (m6A). It catalyzes the methylation of adenosine residues, influencing RNA stability, splicing, and translation. nih.gov, frontiersin.org
METTL16 mRNA, U6 snRNAA methyltransferase that targets specific RNAs, notably the MAT2A mRNA, to regulate SAM homeostasis through a feedback mechanism. It also methylates U6 snRNA at position A43. uniprot.org, mdpi.com
RlmE 23S rRNAA highly conserved methyltransferase responsible for the 2'-O-methylation of uridine (B1682114) at position 2552 (Um2552) in 23S rRNA, a modification crucial for proper ribosome biogenesis. nih.gov
PrmC/HemK Release Factors (Protein)While primarily a protein methyltransferase, its function is integral to the translation machinery. It methylates class 1 release factors, which interact with ribosomes and mRNA to terminate translation. This highlights SAM's role at the RNA-protein interface of gene expression. nih.gov

Interplay with Other Epigenetic Modifiers

The regulation of gene expression is not governed by a single epigenetic mechanism in isolation. Instead, there is a complex and dynamic interplay, or "crosstalk," between different epigenetic layers, including RNA methylation, DNA methylation, and histone modifications. frontiersin.org this compound stands at the center of this interplay, as it is the obligate methyl donor for both DNA and histone methyltransferases, in addition to RNA methyltransferases. physiology.orgfrontiersin.org The cellular concentration of SAM relative to its byproduct, S-adenosylhomocysteine (SAH), creates a "methylation potential" or SAM/SAH ratio that influences the activity of all methyltransferases, thereby linking these distinct regulatory pathways. creative-proteomics.comfrontiersin.orgmdpi.com

Accumulating evidence reveals a direct and often bidirectional relationship between RNA methylation and other epigenetic marks. wenglab.cn Histone modifications, for example, can guide the machinery responsible for RNA methylation. A landmark study showed that the m6A "writer" protein METTL14 can recognize histone 3 trimethylated at lysine 36 (H3K36me3), a mark associated with actively transcribed gene bodies. wenglab.cn This interaction allows for the co-transcriptional deposition of m6A marks on nascent RNA transcripts, directly linking histone state to the epitranscriptome. wenglab.cn

Conversely, RNA methylation can influence the chromatin landscape. frontiersin.org For example, m6A modifications can co-transcriptionally direct the demethylation of histone H3 lysine 9 dimethylation (H3K9me2), a repressive histone mark. wenglab.cn In another instance, the degradation of m6A-modified mRNA transcripts of the histone demethylase KDM6B was shown to be mediated by the "reader" protein YTHDF2, thereby influencing the levels of H3K27me3. nih.govfrontiersin.org Furthermore, knockdown of the m6A writer METTL14 in neural stem cells led to increased levels of the active histone marks H3K27ac and H3K4me3. nih.govfrontiersin.org This effect was traced back to the m6A-mediated destabilization of transcripts for the histone acetyltransferases CREB-binding protein (CBP) and p300. nih.govfrontiersin.org

This crosstalk creates a sophisticated regulatory network where changes in one epigenetic layer can propagate to others, allowing cells to fine-tune gene expression in response to developmental or environmental cues. frontiersin.org The availability of SAM, influenced by metabolic state and diet, acts as a rheostat that can globally modulate this interconnected epigenetic machinery. mdpi.comfrontiersin.org

Table 2: Examples of Crosstalk between RNA Methylation and Other Epigenetic Modifications

Interacting ModificationsMechanismFunctional OutcomeCitation(s)
H3K36me3 → m6A The m6A writer protein METTL14 recognizes the H3K36me3 histone mark on chromatin.Guides the co-transcriptional deposition of m6A onto nascent RNA, linking active transcription to RNA modification. wenglab.cn
m6A → H3K9me2 m6A marks on nascent RNA can recruit factors that lead to the demethylation of the repressive H3K9me2 mark on local chromatin.Facilitates a more open chromatin state and potentially reinforces active gene expression. wenglab.cn
m6A → H3K27ac METTL14-mediated m6A methylation reduces the stability of transcripts for histone acetyltransferases (CBP/p300).Downregulates histone H3K27ac levels, impacting enhancer activity and gene expression. nih.gov, frontiersin.org
m6A → H3K27me3 The m6A reader YTHDF2 mediates the decay of KDM6B mRNA, which encodes a histone demethylase that removes the repressive H3K27me3 mark.Increases levels of the repressive H3K27me3 mark, contributing to gene silencing. nih.gov, frontiersin.org
m6A → X Chromosome Silencing The m6A machinery (RBM15/RBM15B) deposits m6A on the XIST long non-coding RNA. The reader protein YTHDC1 is then recruited to facilitate XIST-induced gene silencing.An example of RNA methylation playing a critical role in large-scale chromatin remodeling and transcriptional repression. researchgate.net

S Adenosyl L Methionine in Broader Cellular and Molecular Processes

Cellular Signaling Pathway Modulation

SAMe's influence on cellular function is profoundly exerted through its modulation of various signaling pathways. It acts as a critical signaling molecule that links the cell's metabolic state to the regulation of complex processes such as growth, proliferation, and survival. mdpi.com

S-Adenosyl L-methionine is a key player in post-translational modifications, primarily through its role as the principal methyl donor for the methylation of proteins. mdpi.com These methylation events can alter protein function, localization, and interaction with other molecules, thereby directly impacting signaling cascades.

One significant pathway influenced by SAMe is the PI3K/AKT/FOXO3a signaling pathway . Research has indicated that SAMe can modulate this pathway, which is crucial for regulating cellular processes like cell growth, proliferation, and survival. oup.com

Furthermore, SAMe-dependent methylation is central to the regulation of numerous biological processes, including signal transduction. pnas.org The conversion of SAMe to S-adenosyl-L-homocysteine (SAH) during methylation reactions is a critical aspect of this regulation, as SAH can act as an inhibitor of methyltransferases. pnas.org

Another important signaling molecule modulated by SAMe is the AMP-activated protein kinase (AMPK) . Stimulating the synthesis of SAMe has been shown to activate AMPK, a universal energy sensor, which in turn can lead to various physiological effects. pnas.orgresearchgate.net

The table below summarizes key signaling pathways and proteins affected by this compound.

Signaling Pathway/ProteinEffect of this compound ModulationCellular Outcome
PI3K/AKT/FOXO3aModulation of pathway activity. oup.comRegulation of cell growth, proliferation, and senescence. oup.com
AMP-activated protein kinase (AMPK)Activation through increased synthesis. pnas.orgresearchgate.netRegulation of energy homeostasis and lifespan. pnas.org
Protein Phosphatase 2A (PP2A)Methylation and activation. nih.govRegulation of TORC1 and AMPK signaling, influencing autophagy. nih.gov

The role of this compound as the universal methyl donor is fundamental to its influence on gene expression at both the transcriptional and translational levels. nih.govdntb.gov.ua

Transcriptional Regulation: SAMe provides the methyl group for the methylation of DNA and histones, two key epigenetic modifications that regulate gene transcription. nih.govdntb.gov.ua

DNA Methylation: DNA methyltransferases (DNMTs) utilize SAMe to methylate cytosine bases in DNA, which is often associated with gene silencing. nih.gov

Histone Methylation: Histone methyltransferases (HMTs) use SAMe to methylate specific lysine (B10760008) and arginine residues on histone tails. nih.gov These modifications can either activate or repress gene transcription depending on the site and degree of methylation. frontiersin.org For instance, SAMe is necessary for the stable interaction of the methyltransferase G9a with histone H3 lysine 9 (H3K9). nih.gov

Translational Regulation: SAMe also influences the process of translation. Methionine, the precursor of SAMe, plays a special role as it is coded by the translation initiation codon. nih.gov Beyond this, SAMe is the predominant methyl donor for the modification of ribosomal RNA (rRNA) and transfer RNA (tRNA), which can affect the efficiency and fidelity of protein synthesis. nih.gov N6-methyladenosine (m6A) RNA methylation, the most abundant modification in messenger RNA (mRNA), is dependent on SAMe and has been reported to play a role in regulating various cellular processes. nih.gov

Role in Autophagy Regulation

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, crucial for maintaining cellular homeostasis, especially during periods of nutrient deprivation. nih.govyoutube.com this compound has emerged as a critical metabolic regulator of autophagy. nih.govnih.gov

Recent findings indicate that SAMe acts as a critical inhibitor of autophagy induced by methionine starvation. nih.govnih.gov When methionine levels are low, intracellular SAMe levels decrease. This decrease is sensed by the cell, leading to the activation of autophagy to recycle intracellular components and provide essential nutrients. nih.gov A key sensor in this pathway is SAMTOR, which binds to SAMe. When SAMe levels are high, SAMe binds to SAMTOR, disrupting its interaction with the GATOR1 complex and thereby activating mTORC1, a potent inhibitor of autophagy. nih.gov Conversely, low SAMe levels promote the SAMTOR-GATOR1 interaction, inhibiting mTORC1 and inducing autophagy. nih.gov

The metabolic byproducts of SAMe also play significant roles in the regulation of autophagy. nih.govnih.gov

S-Adenosyl-L-homocysteine (SAH) and Homocysteine (HCY): The demethylation of SAMe produces SAH, which is subsequently hydrolyzed to homocysteine. nih.gov Homocysteine has been shown to modulate autophagy, although its effects can be context-dependent, either upregulating or downregulating the process in different cell types. nih.gov

Polyamines (Spermidine and Spermine): SAMe is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), through its conversion to decarboxylated SAMe (dcSAM). nih.gov Spermidine, in particular, is a well-known physiological inducer of autophagy. nih.gov

Glutathione (B108866) (GSH): Through the transsulfuration pathway, homocysteine, derived from SAMe, can be converted to cysteine, a precursor for the synthesis of the major cellular antioxidant, glutathione. pnas.org Glutathione levels can influence autophagic processes. nih.gov

The following table outlines the key metabolites of SAMe and their roles in autophagy.

MetaboliteRole in Autophagy Regulation
S-Adenosyl-L-homocysteine (SAH)Precursor to homocysteine. nih.gov
Homocysteine (HCY)Modulates autophagy in a context-dependent manner. nih.gov
SpermidineA physiological inducer of autophagy. nih.gov
Glutathione (GSH)Influences autophagic processes. nih.gov

Contribution to Redox Balance and Antioxidant Systems

This compound plays a crucial role in maintaining cellular redox balance and supporting antioxidant defense systems, primarily through the transsulfuration pathway. mdpi.compnas.org This pathway connects methionine metabolism with the synthesis of cysteine, the rate-limiting amino acid for the production of glutathione (GSH). csic.espnas.org

Glutathione is a major intracellular antioxidant, essential for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. csic.esnih.gov By serving as a precursor to cysteine, SAMe directly contributes to the cellular pool of GSH. nih.govresearchgate.net Studies have shown that SAMe supplementation can enhance glutathione synthesis and modulate redox-sensitive signaling pathways, thereby helping to restore oxidative balance. nih.gov

Furthermore, SAMe has been observed to modulate the expression of antioxidant enzymes. For example, it can increase the transcriptional expression of enzymes such as superoxide (B77818) dismutase (SOD-1, SOD-2) and thioredoxin-1. nih.gov This multifaceted role in both the synthesis of a key antioxidant and the regulation of antioxidant enzymes underscores the importance of SAMe in protecting cells against oxidative stress. nih.govnih.gov

Methodological Approaches for Studying S Adenosyl L Methionine and Its Biochemistry

Enzymatic Activity Assays

The study of S-Adenosyl L-methionine (SAM) necessitates robust methods to measure the activity of the enzymes that synthesize and utilize it. A primary enzyme in SAM biosynthesis is Methionine Adenosyltransferase (MAT), which catalyzes the reaction between L-methionine and ATP to form SAM. sigmaaldrich.com The activity of MAT and other SAM-dependent methyltransferases can be assessed through various enzymatic assays.

A common approach is the continuous spectrophotometric assay . This method relies on the detection of a product generated in a coupled enzymatic reaction. For instance, the generation of pyrophosphate during SAM synthesis by MAT can be measured. sigmaaldrich.com In this coupled assay, pyrophosphate is enzymatically converted to an intermediate that reacts with a probe to produce a stable chromophore, which can be detected by absorbance at a specific wavelength, such as 570 nm. sigmaaldrich.com This method is suitable for high-throughput screening and can be used to measure MAT activity in various biological samples, including tissue homogenates and cell lysates. sigmaaldrich.com

Another spectrophotometric method involves monitoring the decrease in absorbance at 265 nm. nih.gov In this assay, the by-product of methylation, S-adenosyl-L-homocysteine (SAH), is hydrolyzed by SAH nucleosidase to S-ribosylhomocysteine and adenine (B156593). The adenine is then deaminated by adenine deaminase, leading to a measurable decrease in absorbance. nih.gov A key advantage of this assay is the removal of SAH, which can act as a product inhibitor for many methyltransferases. nih.govfrontiersin.org

Radioenzymatic assays offer a highly sensitive alternative. google.com These assays utilize a radiolabeled substrate, such as [7-¹⁴C]-Nicotinic Acid or tritiated L-methionine, to track the enzymatic reaction. google.comcas.cz The radiolabeled product is then separated and quantified, providing a direct measure of enzyme activity. For example, in the study of nicotinic acid-N-methyltransferase, the reaction mixture includes [7-¹⁴C]-NiA and SAM, and the resulting radiolabeled product, trigonelline, is separated and measured. cas.cz

Fluorogenic assays have also been developed, offering a sensitive and often simpler alternative to radioassays. One such method involves the enzymatic degradation of SAH to L-homocysteine, which is then acted upon by methionine γ-lyase to produce hydrogen sulfide. In the presence of cadmium nitrate, fluorescent CdS nanoparticles are formed, and their emission can be measured to determine enzyme activity. acs.org

The choice of assay depends on the specific research question, the required sensitivity, and the available equipment. Spectrophotometric assays are generally well-suited for high-throughput applications, while radioenzymatic and fluorogenic assays provide higher sensitivity for detecting low levels of enzyme activity. sigmaaldrich.comnih.govgoogle.comacs.org

Measurement and Quantification Techniques

Accurate measurement and quantification of this compound (SAM) and its related metabolite, S-adenosyl-L-homocysteine (SAH), are crucial for understanding their roles in cellular metabolism. A variety of analytical techniques have been developed for this purpose, with liquid chromatography-based methods being the most prevalent.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique. Reversed-phase HPLC with UV detection is a common method for quantifying SAM. thieme-connect.comresearchgate.net The chromatographic separation is often achieved on a C8 or C18 column, and detection is typically performed at a wavelength of around 254-257 nm. thieme-connect.comresearchgate.net To enhance retention and separation, especially in complex biological matrices, ion-pairing agents like sodium octanesulfonate can be added to the mobile phase. researchgate.net The use of an acidic buffer for extraction and elution helps to improve the stability of the otherwise labile SAM molecule. researchgate.net

For increased sensitivity and specificity, HPLC can be coupled with fluorescence detection . This often requires a derivatization step to convert SAM and SAH into fluorescent compounds. researchgate.net A common derivatizing agent is chloroacetaldehyde, which reacts with SAM and SAH to form highly fluorescent 1,N⁶-etheno derivatives. researchgate.netresearchgate.net This method allows for detection in the nanomolar range. researchgate.net

The gold standard for quantification of SAM and SAH is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . ebi.ac.uknih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the simultaneous determination of both compounds in complex biological samples like plasma, cerebrospinal fluid, and tissue extracts. ebi.ac.uknih.gov The method typically involves a chromatographic separation followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable-isotope-labeled internal standards, such as [¹³C₅]-SAH or ²H₃-SAM, are often used to ensure accurate quantification. ebi.ac.ukspringernature.com Sample preparation for LC-MS/MS may involve a solid-phase extraction step to clean up the sample and remove interfering substances. ebi.ac.uk

Capillary Electrophoresis (CE) provides an alternative to HPLC for the separation and quantification of SAM. researchgate.net Capillary zone electrophoresis (CZE) has been successfully applied to determine SAM in dietary supplement preparations, offering good linearity and precision. researchgate.net

The selection of a particular technique depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. While HPLC-UV is a robust method for routine analysis, LC-MS/MS is the preferred method for research applications requiring high sensitivity and specificity. thieme-connect.comnih.gov

Use of this compound Analogs in Research

This compound (SAM) analogs are invaluable tools for investigating the function and mechanism of SAM-dependent enzymes, particularly methyltransferases. manchester.ac.ukacs.org These synthetic molecules are designed to mimic the natural cofactor while incorporating modifications that facilitate specific research applications.

Application in Methyltransferase Studies

SAM analogs are widely employed to study the catalytic activity of methyltransferases, identify new substrates, and modify substrates for further analysis. manchester.ac.uk By replacing the transferable methyl group of SAM with other functional groups, researchers can probe the active site of these enzymes and understand their substrate specificity.

One common strategy is to use SAM analogs with extended carbon chains in place of the methyl group. acs.org These analogs can serve as surrogate cofactors for methyltransferases, enabling the transfer of the extended group onto a target molecule, such as DNA or RNA. nih.gov This allows for the targeted functionalization of biopolymers. For example, analogs containing a propargyl group have been used for bioorthogonal labeling, where the transferred propargyl group can be subsequently reacted with a reporter molecule via click chemistry. acs.org

The stability of SAM analogs is a critical consideration, as natural SAM is inherently unstable. frontiersin.orgrsc.org To address this, researchers have developed more stable mimetics. For instance, substituting the sulfur atom with selenium to create Se-adenosyl-L-selenomethionine (SeAM) analogs can enhance stability while retaining activity with some methyltransferases. frontiersin.orgacs.org Other modifications, such as replacing the carboxylic group with an H-phosphinic group, have also been shown to increase stability. frontiersin.org

These analogs have been instrumental in the development of inhibitors for methyltransferases, which is of significant interest for therapeutic applications. acs.org By modifying the adenosine (B11128) moiety of SAM, for example, researchers have been able to create potent and selective inhibitors of specific methyltransferases. acs.org

Derivatization for Biochemical Investigations

The enzymatic derivatization of biomolecules using SAM analogs is a powerful technique for biochemical studies. frontiersin.org This approach utilizes the specificity of methyltransferases to transfer a modified group from a SAM analog onto a target molecule.

A key application of this method is the introduction of reporter groups onto biomolecules. frontiersin.org For instance, a SAM analog carrying a fluorescent tag or a biotin (B1667282) label can be used to specifically label the substrate of a methyltransferase. This allows for the visualization and purification of the modified substrate, aiding in the identification of new methyltransferase targets.

Furthermore, SAM analogs can be used to introduce chemically reactive groups onto biomolecules. nih.gov An analog with a transferable azido (B1232118) group, for example, can be used to label DNA or RNA. The incorporated azide (B81097) can then be used in a variety of chemical ligation reactions to attach other molecules of interest. nih.gov

The chemoenzymatic synthesis of SAM analogs has also emerged as a valuable approach. rsc.org This method uses enzymes, such as wild-type and mutant halogenases, to synthesize SAM analogs from L-methionine and its derivatives. rsc.org This in situ synthesis can help to overcome the stability issues associated with chemically synthesized analogs. rsc.org

The table below summarizes some examples of SAM analogs and their applications in research.

SAM Analog TypeModificationResearch Application
Extended Chain Analogs Replacement of the methyl group with longer carbon chains (e.g., propargyl, hexynyl)Probing enzyme active sites, targeted functionalization of DNA and RNA. manchester.ac.uknih.gov
Selenium-Containing Analogs (SeAM) Substitution of the sulfur atom with seleniumIncreased stability, use as cofactor surrogates. frontiersin.orgacs.org
H-Phosphinic Analogs Replacement of the carboxylic group with an H-phosphinic groupEnhanced chemical stability, investigation of methyltransferase reactions. frontiersin.org
Adenosine-Modified Analogs Modifications to the adenosine ring or its substituentsDevelopment of potent and selective methyltransferase inhibitors. acs.org
Analogs with Reporter Groups Incorporation of fluorescent tags, biotin, or reactive groups (e.g., azides)Labeling and identification of methyltransferase substrates, bioorthogonal chemistry applications. frontiersin.orgnih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the biosynthesis, regulation, and function of this compound (SAM). These approaches allow for the manipulation of genes involved in SAM metabolism, providing insights into their roles in cellular processes.

Gene Expression Manipulation

The manipulation of gene expression is a powerful strategy to study the impact of altered SAM levels on cellular physiology and to engineer microbial strains for enhanced SAM production. nih.govresearchgate.net This is often achieved through the overexpression or disruption of genes encoding key enzymes in the SAM biosynthetic pathway. nih.govresearchgate.net

Overexpression of Methionine Adenosyltransferase (MAT): A primary strategy to increase intracellular SAM concentrations is the overexpression of the gene encoding methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM from L-methionine and ATP. researchgate.netmdpi.com This has been successfully implemented in various host organisms, including Pichia pastoris, Saccharomyces cerevisiae, and Escherichia coli. nih.govresearchgate.net For example, the sam2 gene from S. cerevisiae has been cloned into expression vectors and introduced into E. coli to boost SAM production. tandfonline.com

Disruption of Competing Pathways: To further enhance SAM accumulation, genes involved in pathways that consume SAM or its precursors can be disrupted. For instance, knocking out the gene for cystathionine-β-synthase, which diverts homocysteine away from the methionine cycle, has been shown to be an effective strategy. nih.gov Similarly, disrupting the gene encoding MetJ, a transcriptional repressor of methionine biosynthesis genes, can lead to increased SAM levels. mdpi.com

Promoter Engineering: Fine-tuning the expression of MAT can be achieved through promoter engineering. nih.gov This involves using promoters of varying strengths to control the level of MAT expression, allowing for a more precise modulation of SAM biosynthesis.

Introduction of Heterologous Genes: The introduction of genes from other organisms can also be used to manipulate SAM metabolism. For example, the expression of Vitreoscilla hemoglobin in some microbial systems has been shown to improve SAM synthesis, likely by enhancing oxygen availability for cellular respiration and ATP production. nih.gov

These genetic manipulations, often combined with optimization of fermentation conditions, have led to significant improvements in the microbial production of SAM. researchgate.netmdpi.com They have also been instrumental in elucidating the regulatory networks that control SAM homeostasis in various organisms. oup.comacs.org

The table below provides examples of genes that are manipulated to study and enhance SAM biosynthesis.

GeneOrganism of OriginFunctionManipulation Strategy
sam2 Saccharomyces cerevisiaeMethionine AdenosyltransferaseOverexpression in E. coli and other hosts to increase SAM production. tandfonline.com
cysB Escherichia coliCystathionine-β-synthaseKnockout to prevent the diversion of homocysteine from the methionine cycle. nih.gov
metJ Escherichia coliTranscriptional repressor of methionine biosynthesisDisruption to derepress the methionine biosynthetic pathway. mdpi.com
vgb VitreoscillaHemoglobinExpression in host cells to improve oxygen supply and ATP regeneration. nih.gov
mftM Mycolicibacterium smegmatisSAM-dependent methyltransferaseGene inactivation to study its role in the methylation of mycofactocin. acs.orgopenagrar.de

Mutagenesis Studies of SAMe-dependent Enzymes

Mutagenesis studies are a cornerstone in the functional characterization of this compound (SAMe)-dependent enzymes. By systematically altering the amino acid sequence, researchers can probe the roles of specific residues in cofactor binding, substrate recognition, and catalysis. These investigations provide critical insights into the structure-function relationships that govern the vast array of reactions catalyzed by this enzyme superfamily. nih.govsemanticscholar.org

Site-directed mutagenesis is a principal technique used to investigate the function of conserved amino acid residues. nih.gov In SAMe-dependent methyltransferases (MTases), which feature highly conserved structural folds despite sequence variability, this approach has been instrumental. nih.govresearchgate.net For instance, studies on the EcoRV adenine-N6-DNA methyltransferase involved mutating 17 conserved residues. nih.gov This work demonstrated that amino acids in conserved motifs X, I, and II (specifically Lys16, Glu37, Phe39, and Asp58) are directly involved in binding this compound. nih.gov Conversely, residues in motifs IV, V, VI, and VIII were implicated in the catalytic process itself, including the binding of the target base. nih.gov

Further studies have reinforced these findings across different enzymes. In the radical SAMe enzyme BlsE, mutagenesis of the CxxxCxMC motif and a GGEP motif highlighted their crucial roles. plos.org The cysteine residues (Cys31, Cys35, Cys38) are essential for coordinating the [4Fe-4S] cluster, which interacts with SAMe, while the GGEP motif is required for binding the methionine moiety of SAMe, ensuring its correct orientation for catalysis. plos.org Similarly, mutagenesis of the Pseudomonas denitrificans S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) revealed that variants D47N and L49A could still bind SAMe but had severely restricted enzymatic capacity, underscoring the distinct roles of residues in binding versus catalysis. nih.govrcsb.org

Random mutagenesis can also be employed to identify residues that enhance enzyme activity or stability, which is particularly valuable for biotechnological applications. For example, random mutagenesis of the TylF methyltransferase was used to improve its efficiency for tylosin (B1662201) production. researchgate.net In some cases, mutagenesis can even alter enzyme function. Incubation of HpaII methylase with DNA in the absence of SAMe was found to induce a high frequency of C-to-U transition mutations, a finding that supports models of covalent complex formation between the enzyme and cytosine. nih.gov

These studies collectively demonstrate that while some residues are critical for creating the SAMe binding pocket, others are fine-tuned for catalytic activity, and still others play structural roles or are involved in substrate interaction. nih.govacs.orgacs.org

Table 1: Selected Mutagenesis Studies on SAMe-dependent Enzymes

EnzymeOrganism/SystemMutated Residue(s)Observed EffectReference(s)
EcoRV adenine-N6-DNA methyltransferaseEscherichia coliLys16, Glu37, Phe39, Asp58Involved in this compound (AdoMet) binding. nih.gov
EcoRV adenine-N6-DNA methyltransferaseEscherichia coliAsp193, Tyr196, Asp211, Ser229, etc.Involved in catalysis; mutations strongly reduced activity but did not significantly impair DNA or AdoMet binding. nih.gov
EcoRV adenine-N6-DNA methyltransferaseEscherichia coliR128A, N130AUnable to bind to DNA. nih.gov
BlsE (Radical SAM Decarboxylase)StreptomycesCys31, Cys35, Cys38Crucial for [4Fe-4S] cluster binding and enzyme activity. plos.org
BlsE (Radical SAM Decarboxylase)StreptomycesGly73, Gly74, Glu75, Pro76Crucial for enzyme activity, required for binding the amino group of SAMe's methionine moiety. plos.org
SUMT (Uroporphyrinogen III C-methyltransferase)Pseudomonas denitrificansD47N, L49ARetained ability to bind SAMe but had severely restricted catalytic activity for producing precorrin-2. nih.govrcsb.org
SUMT (Uroporphyrinogen III C-methyltransferase)Pseudomonas denitrificansF106A, T130A, Y183A, M184ADid not bind the co-substrate S-adenosyl-L-methionine. nih.govrcsb.org
pMT (psi-ionone methyltransferase)Iris x germanicaQ60VIncreased methyltransferase activity by ~50% in cell lysates. acs.org

Bioinformatics and Computational Approaches

Bioinformatics and computational chemistry provide powerful, complementary approaches to experimental studies for understanding the biochemistry of this compound. nih.gov These methods allow for the analysis of vast datasets of protein sequences and structures, the simulation of molecular interactions at an atomic level, and the elucidation of complex enzymatic reaction mechanisms. nih.govnih.govnih.gov

Sequence and Structural Analysis: Bioinformatic analyses of protein sequences are fundamental for identifying and classifying SAMe-dependent enzymes. ucla.edu Multiple sequence alignments of known SAMe-dependent enzymes reveal conserved motifs critical for function, such as the GxGxG motif involved in SAMe binding in Class I methyltransferases. researchgate.net These conserved sequences can then be used to scan entire genomes to identify novel putative methyltransferases. ucla.edu A "ligand-centric" approach, which analyzes conserved binding site residues, protein domains, and ligand conformations across numerous structures, has been used to classify SAMe-binding proteins into 18 different fold types, revealing the structural diversity that accommodates this single cofactor. nih.govresearchgate.net Sequence similarity networks (SSNs) are another powerful tool to visualize relationships within large enzyme superfamilies, such as the Cbl-dependent radical SAM enzymes, helping to map biochemically characterized enzymes onto the vast landscape of uncharacterized sequences. acs.org

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to another. It has been widely applied to study how SAMe and its analogs bind to the active site of enzymes. plos.orgplos.orgaboutscience.eu For example, docking simulations of SAMe to Catechol O-Methyltransferase (COMT) suggested an induced-fit binding mechanism, where the enzyme's active site changes conformation to accommodate the ligand. plos.orgplos.orgnih.gov

Molecular dynamics (MD) simulations extend this static picture by modeling the atomic motions of the enzyme-ligand complex over time. nih.gov MD simulations have provided critical insights into the conformational flexibility of SAMe and its interacting enzymes. plos.org Studies on human DNA methyltransferase 3B (DNMT3B) used MD simulations to show that the presence of SAMe favors the binding of an inhibitor, nanaomycin (B8674348) A. nih.gov In another example, MD simulations of RsmE methyltransferases were used to estimate the binding free energy of SAMe and its product, S-adenosyl-L-homocysteine (SAH), revealing a potential mechanism for substrate release after methylation. mdpi.com These simulations can reveal how enzymes restrict the conformational freedom of SAMe to orient it for catalysis and can identify key residues that maintain stable interactions. plos.orgnih.gov

Quantum and Hybrid Computational Methods: To study the chemical reaction itself, Quantum Mechanics (QM) methods are required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful, treating the reactive center of the active site with high-level QM theory while the rest of the protein and solvent are modeled using more computationally efficient classical mechanics (MM). nih.govacs.org This approach has been used to describe the catalytic mechanism of 2′-O methylation of the viral mRNA cap by the SARS-CoV-2 nsp16/nsp10 complex. nih.gov Similarly, a combined QM/MM and MD simulation approach was used to study the promiscuity of a methyltransferase, AtHTMT1, with various nucleophiles, providing insights into the electrostatic effects of the enzyme environment on the reaction rate. acs.org

These computational tools are indispensable for interpreting experimental data, generating testable hypotheses, and providing a dynamic, atomic-level understanding of SAMe biochemistry that is often inaccessible by experimental means alone. nih.govnih.gov

Table 2: Examples of Bioinformatics and Computational Studies on SAMe-dependent Systems

ApproachTool/MethodEnzyme System StudiedKey Scientific InsightReference(s)
Sequence Analysis Multiple Sequence Alignment, Motif AnalysisSAM-dependent methyltransferasesIdentification of conserved sequence features of Class I MTases, including an acidic residue and a GxGxG SAM-binding motif. researchgate.net
Structural Bioinformatics Ligand-centric analysis of PDB structuresSAM-binding proteinsClassified SAM-binding proteins into 18 different fold types and identified conserved structural motifs and ligand conformations. nih.govresearchgate.net
Molecular Docking MedusaDockCatechol O-Methyltransferase (COMT)Revealed an induced-fit mechanism for SAMe binding and hypothesized that a metal cation is critical for orienting SAMe for catalysis. plos.orgplos.orgnih.gov
Molecular Dynamics (MD) AMBER Force FieldHuman DNA Methyltransferase 3B (DNMT3B)Showed that SAMe binding favors the interaction of an inhibitor (nanaomycin A) and identified key stable interactions. nih.gov
Molecular Dynamics (MD) AMBER, GROMACSRsmE MethyltransferasesEstimated binding free energies (ΔGbinding) for SAMe and SAH, suggesting a mechanism for substrate release after methylation. mdpi.com
Molecular Dynamics (MD) Not SpecifiedKnotted vs. Unknotted MethyltransferasesShowed that knotted protein binding sites restrict the conformational freedom of SAMe, which may be crucial for catalysis. plos.org
QM/MM Simulations PM7, AMBER 14SB Force FieldAtHTMT1 MethyltransferaseStudied enzyme promiscuity and determined the effect of the enzyme's electrostatic environment on methyl transfer reaction rates. acs.org
QM/MM & MD Simulations Not SpecifiedSARS-CoV-2 nsp16/nsp10 MethyltransferaseDescribed the catalytic mechanism of 2′-O methylation of the viral mRNA cap. nih.gov

Theoretical Frameworks and Models in S Adenosyl L Methionine Enzymology

Enzyme Kinetics and Reaction Mechanism Models

Enzyme kinetics provides a quantitative framework for characterizing the rates of enzyme-catalyzed reactions and the factors that influence them. For SAMe-dependent enzymes, kinetic studies are crucial for elucidating reaction mechanisms and understanding how these enzymes function within metabolic networks.

The synthesis of SAMe itself is catalyzed by methionine adenosyltransferase (MAT), which follows a sequential kinetic mechanism. In this mechanism, the substrates, L-methionine and adenosine (B11128) triphosphate (ATP), bind to the enzyme in a random order before the products are released. mdpi.com Specifically, SAMe is the first product to be released, followed by pyrophosphate (PPi) and orthophosphate (Pi). mdpi.com Kinetic analyses of MAT variants have been instrumental in developing more efficient methods for the enzymatic synthesis of SAMe. For instance, engineered variants of Escherichia coli MAT have been shown to have significantly reduced product inhibition, a finding critical for industrial production. nih.gov

Interactive Data Table: Kinetic Parameters of Methionine Adenosyltransferase (MAT)

EnzymeSubstrateK_m (mM)NotesReference
Free MAT (E. coli)L-methionine0.12 ± 0.005- nih.gov
Immobilized MAT (E. coli)L-methionine0.22 ± 0.008Approximately two-fold higher than free MAT. nih.gov
Immobilized MAT (E. coli)ATP0.18 ± 0.006Approximately two-fold lower than the soluble enzyme. nih.gov

The interaction between an enzyme and its substrate, including the cofactor SAMe, is often described by two foundational models: the lock-and-key model and the induced-fit theory.

The lock-and-key model , proposed by Emil Fischer, suggests that the active site of an enzyme has a rigid, pre-formed shape that is perfectly complementary to its substrate. acs.orgpsu.edu This model explains the high specificity of many enzymes. psu.edu

However, the rigidity of this model does not account for the dynamic nature of many enzyme-substrate interactions. The induced-fit theory , proposed by Daniel Koshland, provides a more nuanced view. acs.org It posits that the enzyme's active site is flexible and undergoes a conformational change upon binding to the substrate. acs.orgpsu.edu This interaction molds the active site into a precise conformation that facilitates the catalytic reaction. acs.org

Studies on SAMe-dependent enzymes, such as catechol O-methyltransferase (COMT), provide strong evidence for the induced-fit mechanism. uniprot.org Computational docking and molecular dynamics simulations have shown that COMT binds SAMe through an induced-fit process. uniprot.org In the absence of the substrate and a required metal ion, SAMe binds in a different orientation compared to when the enzyme is fully loaded. uniprot.org The binding of the metal ion and the substrate induces a conformational change that reorients SAMe into a position suitable for donating its methyl group. uniprot.org This dynamic interaction highlights the importance of flexibility in the active site for the function of SAMe-dependent methyltransferases. uniprot.org

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the "transition state," an unstable, high-energy configuration that molecules must pass through to become products. umich.edunih.gov Enzymes function by lowering the activation energy of this transition state, thereby accelerating the reaction rate. biologiachile.cl

In the context of SAMe-dependent reactions, TST is crucial for explaining the catalytic power of these enzymes. The enzyme stabilizes the transition state of the methyl transfer reaction from SAMe to its substrate. This stabilization is achieved through a network of interactions within the active site that preferentially bind the transition state structure over the ground state of the reactants. For example, in methyltransferases, the enzyme active site creates an environment that facilitates the nucleophilic attack on the methyl group of SAMe, stabilizing the fleeting trigonal bipyramidal transition state of the S_N2 reaction.

The activation energy for SAMe formation catalyzed by MAT from the hyperthermophilic archaeon Methanococcus jannaschii is higher than that for the E. coli MAT-catalyzed reaction. mdpi.com This is consistent with the idea that enzymes from thermophilic organisms are often more rigid than their counterparts from organisms living at moderate temperatures. mdpi.com

Metabolic Control Analysis and Biochemical Systems Theory for SAMe Pathways

To understand how SAMe-dependent pathways are regulated and integrated within the broader metabolic network of a cell, more systemic approaches are required. Metabolic Control Analysis (MCA) and Biochemical Systems Theory (BST) are two such frameworks.

Biochemical Systems Theory (BST) is a mathematical modeling framework that uses power-law expansions to represent biochemical processes, allowing for the analysis of complex metabolic and genetic networks. wikipedia.org It provides a systematic way to model the dynamics of a system and can accommodate the non-linearities often found in biochemical reactions. wikipedia.org A variant of BST, the S-system representation, has been shown to be effective in predicting the behavior of intact biochemical systems. nih.govudl.cat

A mathematical model of liver SAMe metabolism, which can be considered an application of BST principles, has demonstrated that this pathway can operate in two different modes depending on the concentration of methionine. psu.edu One mode, at low methionine levels, primarily serves to supply the cell with SAMe for essential methylation reactions. The second mode, at high methionine concentrations, functions to clear excess methionine and can be a source for cysteine synthesis. psu.edu This model highlights the regulatory roles of different MAT isoenzymes and glycine (B1666218) N-methyltransferase in controlling the flux through the SAMe pathway. psu.edu

Metabolic Control Analysis (MCA) provides a quantitative framework for understanding how the control of fluxes and metabolite concentrations is distributed among the different enzymes in a pathway. This approach is essential for identifying rate-limiting steps and understanding how the pathway responds to perturbations. In the context of SAMe production in Pichia pastoris, untargeted metabolomics combined with metabolic flux analysis revealed that the addition of sodium citrate (B86180) enhanced SAMe production by increasing metabolic fluxes in the tricarboxylic acid (TCA) cycle and other central metabolic pathways. mdpi.com This systems-level analysis provided new insights into optimizing industrial SAMe production by identifying key metabolic nodes that influence its biosynthesis. mdpi.com

Structural Biology Approaches (e.g., Enzyme-Cofactor Interactions)

Structural biology provides a three-dimensional view of how enzymes interact with SAMe at the atomic level, offering profound insights into their function and mechanism. X-ray crystallography and other structural techniques are paramount in this endeavor. biologiachile.clnih.gov

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of macromolecules, including enzymes and their complexes with substrates and cofactors. berstructuralbioportal.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a protein crystal, scientists can generate a detailed electron density map and build an atomic model of the enzyme. nih.gov

Structural studies of various SAMe-dependent enzymes have revealed a conserved structural fold, known as the SAM-dependent methyltransferase fold, which contains the binding site for the SAMe cofactor. pnas.org These structures show how the enzyme specifically recognizes and orients the SAMe molecule. The interactions typically involve hydrogen bonds and van der Waals contacts with the adenosine and methionine moieties of SAMe, positioning the reactive methyl group for transfer to the substrate. pnas.org

For example, the ternary structure of a variant of the protein methyltransferase EuHMT1 in a complex with S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, and a peptide substrate has been determined. pnas.org This structure provides a snapshot of the enzyme-product complex and elucidates the basis for cofactor and substrate recognition. pnas.org

These structural approaches are not static; they can also provide insights into the dynamic nature of enzyme-cofactor interactions. By trapping enzymes in different conformational states or with different ligands bound, researchers can piece together the structural changes that occur throughout the catalytic cycle. rsc.org This information is invaluable for understanding the principles of the induced-fit mechanism and transition state stabilization discussed earlier.

Future Research Directions in S Adenosyl L Methionine Biochemistry

Elucidation of Novel S-Adenosyl L-Methionine-Dependent Enzymes and Reactions

The vastness of the SAM-dependent enzyme superfamily is still being charted. While SAM is best known for its role in methylation, it participates in a diverse array of other biochemical transformations. rsc.org Ongoing bioinformatics efforts continue to identify a growing number of unique sequences for SAM-utilizing enzymes, particularly within the radical SAM superfamily. annualreviews.orgnih.gov

Future research will focus on the functional characterization of these newly discovered enzymes. A significant area of exploration is the discovery of novel methyltransferases (MTs) that act on complex natural products, which could be harnessed for biotechnological applications. nih.gov With advancements in genomic and chemical profiling, novel MTs are being discovered that can synthesize industrially valuable compounds. nih.gov Beyond methylation, researchers have identified SAM-dependent enzymes that catalyze unprecedented reactions. For example, the enzyme CmoA catalyzes a carboxylation of SAM to produce carboxy-SAM (Cx-SAM). rsc.org Other enzymes use SAM to install unique chemical moieties, such as the azetidine (B1206935) 2-carboxylate ring and spirocyclopropyl groups found in various natural products. rsc.org

The radical SAM (RS) enzyme superfamily is a particularly rich source of novel chemistry. nih.gov These enzymes are now known to be crucial for cofactor synthesis, enzyme activation, DNA repair, and the modification of proteins and nucleic acids. acs.org Research is uncovering new paradigms in radical SAM chemistry, such as the ArsS enzyme, which catalyzes a radical-mediated alkylation of dimethylarsenite to produce a key intermediate in arsenosugar biosynthesis. fudan.edu.cn The discovery of such unique reactions highlights the remarkable catalytic diversity of this enzyme superfamily and points toward a vast, unexplored landscape of SAM-dependent biochemistry. fudan.edu.cn

Deeper Understanding of Regulatory Networks

This compound is not merely a substrate but also a critical regulatory molecule that influences extensive metabolic and signaling networks. frontiersin.orgmdpi.com Future studies aim to unravel the complex mechanisms by which SAM and its metabolites, such as S-adenosyl-L-homocysteine (SAH), regulate cellular processes. wikipedia.org SAH, the by-product of methylation reactions, is a potent inhibitor of most SAM-dependent methyltransferases, creating a feedback loop that is crucial for cellular homeostasis. wikipedia.orgfrontiersin.org

A key area of investigation is SAM's role as an allosteric effector. nih.gov It can bind to enzymes at sites distinct from the active site to modulate their activity, as seen with certain restriction enzymes where SAM binding induces conformational changes necessary for DNA cleavage. nih.govresearchgate.net In bacteria, SAM levels are sensed by riboswitches, which are structured RNA elements in the untranslated regions of messenger RNAs. wikipedia.org The SAM-I riboswitch, for instance, binds SAM to regulate genes involved in methionine and cysteine biosynthesis. frontiersin.orgwikipedia.org

The most profound regulatory role of SAM is in epigenetics. As the universal methyl donor, SAM is essential for the methylation of DNA and histones, processes that are fundamental to regulating gene expression, genomic stability, and cell differentiation. mdpi.comwikipedia.orgnih.gov The interplay between SAM levels and the activity of methyltransferases and demethylases is a complex network that influences everything from development to the pathogenesis of diseases like cancer. mdpi.comwikipedia.orgnih.gov In plants, SAM is a critical regulator of the aspartate pathway and a precursor for the biosynthesis of ethylene, a key plant hormone. frontiersin.org Future research will focus on building comprehensive models of these regulatory networks, integrating the inputs from diet, metabolism, and the cellular environment to understand how SAM availability dictates cellular fate and function. mdpi.com

Advanced Mechanistic Studies of Radical SAM Enzymes

The radical SAM (RS) superfamily, the largest known enzyme superfamily, uses SAM and a [4Fe-4S] iron-sulfur cluster to initiate a vast range of difficult chemical reactions. annualreviews.orgnih.gov While a general framework for their mechanism is established, significant questions remain, representing a major frontier in enzymology. Future research will delve deeper into the intricate mechanistic details of these versatile catalysts.

A central focus is the common mechanism of radical initiation. annualreviews.org It is now understood that catalysis begins with the reductive cleavage of SAM by a reduced [4Fe-4S]¹⁺ cluster. researchgate.netacs.org This process generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), but not directly. annualreviews.orgnih.gov A key discovery has been the identification of a transient organometallic intermediate, designated Ω, where the 5'-deoxyadenosyl moiety is covalently bonded to the unique iron atom of the [4Fe-4S] cluster. annualreviews.orgresearchgate.netnih.gov Homolytic cleavage of this Fe-C bond liberates the 5'-dAdo• radical, which then initiates the substrate-specific reaction, typically by abstracting a hydrogen atom. annualreviews.orgresearchgate.net Advanced spectroscopic and kinetic studies will be essential to fully characterize this intermediate across a wider range of RS enzymes and understand its precise role in catalysis. researchgate.net

The diversity of reactions catalyzed by RS enzymes is remarkable, including complex carbon-carbon bond formations, sulfur insertions, and methylthiolations. acs.orgresearchgate.net For example, the enzyme RimO uses two molecules of SAM: one to generate the 5'-dAdo• radical and a second as a methyl donor for a methylthiolation reaction. psu.edu Mechanistic studies on enzymes like MqnE, involved in menaquinone biosynthesis, have revealed that the 5'-deoxyadenosyl radical can be used for C-C bond formation rather than the more common hydrogen atom abstraction. nsf.gov Future work will employ techniques like substrate analogs, radical trapping, and advanced computational methods (QM/MM calculations) to elucidate the mechanisms of these more unusual and complex transformations. researchgate.netnsf.gov These studies will not only expand our fundamental knowledge of enzyme catalysis but also could provide tools for biocatalytic applications. nsf.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the multifaceted roles of this compound, a holistic, systems-level approach is necessary. Future research will increasingly rely on the integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of SAM metabolism and its influence on cellular physiology. researchgate.netresearchgate.net This systems biology approach moves beyond studying individual pathways in isolation to understanding the complex, dynamic interplay between different molecular layers. nih.govcmbio.io

One-carbon metabolism, the network in which SAM is a central hub, is an ideal target for such integrative analyses. researchgate.netscirp.org This network connects the metabolism of several amino acids (serine, glycine (B1666218), methionine) with the biosynthesis of nucleotides and the universal methylation cycle. researchgate.netnih.gov By combining transcriptomic data (gene expression) with metabolomic data (metabolite levels), researchers can identify how changes in gene activity correlate with metabolic pathway fluxes, revealing novel regulatory connections. cmbio.io For example, integrating these data types can elucidate how microbial metabolites in the gut influence host metabolism, or how cancer cells rewire their metabolic networks to support high rates of proliferation. mdpi.comresearchgate.net

Data-driven integration tools and platforms are being developed to facilitate these complex analyses. researchgate.netnih.gov These approaches can identify modules of functionally related biomolecules across different omics layers, providing insights that are more biologically relevant than single-omics analysis alone. nih.gov Applying these methods to study SAM metabolism will help unravel its role in complex biological processes like aging and its connection to various pathologies. mdpi.com Ultimately, these integrative models will generate new hypotheses, identify key regulatory nodes for therapeutic intervention, and provide a more predictive understanding of how SAM functions as a critical link between nutrition, metabolism, and the regulation of cellular information. scirp.orgnih.gov

Research Data Tables

Enzyme/SystemClass/FamilyFunction/Reaction CatalyzedKey Research Finding
CmoASAM-dependent enzymeCatalyzes an unprecedented carboxylation of SAM to yield carboxy-SAM (Cx-SAM). rsc.orgExpands the known catalytic repertoire of SAM beyond methylation and radical initiation. rsc.org
ArsSRadical SAM EnzymeCatalyzes radical-mediated alkylation of dimethylarsenite, a key step in arsenosugar biosynthesis. fudan.edu.cnRepresents a new paradigm in radical SAM chemistry, highlighting its catalytic diversity. fudan.edu.cn
RimORadical SAM MethylthiotransferasePerforms methylthiolation on a ribosomal protein, using one SAM for radical generation and a second for methyl transfer. psu.eduIllustrates the dual use of SAM within a single enzyme for different chemical roles. psu.edu
MqnERadical SAM EnzymeCatalyzes C-C bond formation during menaquinone (vitamin K) biosynthesis. acs.orgnsf.govDemonstrates the use of the 5'-deoxyadenosyl radical for reactions other than H-atom abstraction. nsf.gov
SAM-I RiboswitchRegulatory RNABinds SAM to regulate the expression of genes for methionine and cysteine biosynthesis. frontiersin.orgwikipedia.orgShows direct regulation of gene expression by a metabolite at the RNA level. wikipedia.org
Radical SAM Enzymes (General)Enzyme SuperfamilyInitiate radical reactions via an organometallic intermediate (Ω) involving a [4Fe-4S] cluster and SAM. annualreviews.orgresearchgate.netA common mechanistic feature (Ω intermediate) underlies the vast catalytic diversity of the entire superfamily. researchgate.net

Q & A

Q. What are the standard protocols for quantifying SAMe levels in biological samples?

SAMe quantification typically employs radioenzymatic assays or high-performance liquid chromatography (HPLC). For example, Giulidori et al. (1984) developed a radioenzymatic method using methyltransferase enzymes and radiolabeled substrates to measure SAMe in plasma and tissues . Advanced techniques like LC-MS/MS are also used for higher specificity, particularly in complex matrices such as liver homogenates .

Q. How should SAMe be stored and handled to ensure stability in laboratory settings?

SAMe is highly hygroscopic and prone to degradation. Store lyophilized powder at -20°C for short-term use or -80°C for long-term stability. In solution, avoid repeated freeze-thaw cycles and maintain pH 2.5–3.5 to prevent sulfonium center hydrolysis . Always use gloves and work in a fume hood to minimize exposure to corrosive byproducts .

Q. What biochemical pathways involve SAMe as a methyl donor?

SAMe serves as the primary methyl donor in:

  • Methionine cycle : Regenerates methionine via homocysteine remethylation .
  • Phospholipid methylation : Converts phosphatidylethanolamine to phosphatidylcholine using methyltransferases .
  • Glutathione synthesis : SAMe donates methyl groups for cysteine production, a precursor to glutathione .

Advanced Research Questions

Q. How to design preclinical studies evaluating SAMe's hepatoprotective effects?

  • Animal models : Use chronic liver injury models (e.g., alcohol-fed baboons, methionine-deficient diets) to mimic human pathologies like steatohepatitis .
  • Outcome measures : Assess liver enzymes (ALT, AST), histopathology (steatosis, fibrosis), and mitochondrial function. Include SAMe pharmacokinetics (e.g., plasma half-life) via LC-MS/MS .
  • Controls : Compare SAMe with placebo and/or standard therapies (e.g., ursodeoxycholic acid for cholestasis) .

Q. What methodologies are used to synthesize SAMe analogs for methyltransferase studies?

  • Chemoenzymatic synthesis : Chlorinase SalL catalyzes adenosylation of methionine analogs, enabling production of fluorinated or isotopically labeled SAMe .
  • Chemical synthesis : Modify the sulfonium center or adenine moiety to create analogs like Se-adenosylselenomethionine, which resist enzymatic degradation . Validate analogs using enzyme kinetics (Km, Vmax) and X-ray crystallography to confirm binding .

Q. How to address discrepancies in SAMe's therapeutic outcomes across clinical trials?

  • Systematic reviews : Follow PRISMA guidelines to aggregate data (e.g., liver function parameters) from RCTs and case-control studies .
  • Meta-regression : Adjust for confounders like disease stage (e.g., early vs. advanced cirrhosis) or SAMe dosage (oral vs. intravenous) .
  • Biomarker stratification : Group patients by SAMe synthetase (MAT1A) activity or glutathione levels to identify responders .

Q. What structural biology techniques elucidate SAMe's interaction with enzymes?

  • Homology modeling : Use templates from PDB (e.g., 4NEC_A) to predict SAMe binding in methyltransferases like MMAR_2193 .
  • Molecular dynamics simulations : Analyze SAMe-induced conformational changes in restriction-modification enzymes (e.g., type IIG endonucleases) using CHARMM force fields .
  • Cryo-EM : Resolve SAMe-enzyme complexes at near-atomic resolution to study allosteric regulation .

Q. What experimental approaches assess SAMe's role beyond methylation?

  • Methylthioadenosine (MTA) comparisons : Test SAMe vs. MTA in hepatocyte apoptosis assays to isolate methyl donor-independent effects .
  • Gene editing : Knock out glycine N-methyltransferase (GNMT) in mice to study SAMe homeostasis and liver injury .
  • Transcriptomics : Profile SAMe-treated vs. untreated cells to identify methylation-independent pathways (e.g., NF-κB signaling) .

Key Considerations for Experimental Design

  • SAMe stability : Monitor degradation via HPLC during long-term assays .
  • Dose-response curves : Use SAMe concentrations spanning physiological (10–50 µM) to pharmacological (1–5 mM) ranges .
  • Ethical compliance : Follow institutional guidelines for SAMe handling, especially given its corrosive properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.